Cas no 163265-38-1 (L-Alaninamide,N2-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-arginylglycyl-L-valyl-L-valyl-L-asparaginyl-L-alanyl-L-seryl-L-seryl-L-arginyl-L-leucyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-)
![L-Alaninamide,N2-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-arginylglycyl-L-valyl-L-valyl-L-asparaginyl-L-alanyl-L-seryl-L-seryl-L-arginyl-L-leucyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]- structure](https://es.kuujia.com/scimg/cas/163265-38-1x500.png)
163265-38-1 structure
Nombre del producto:L-Alaninamide,N2-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-arginylglycyl-L-valyl-L-valyl-L-asparaginyl-L-alanyl-L-seryl-L-seryl-L-arginyl-L-leucyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-
Número CAS:163265-38-1
MF:C73H109N23O18S
Megavatios:1628.85487341881
CID:110172
PubChem ID:102602013
L-Alaninamide,N2-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-arginylglycyl-L-valyl-L-valyl-L-asparaginyl-L-alanyl-L-seryl-L-seryl-L-arginyl-L-leucyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]- Propiedades químicas y físicas
Nombre e identificación
-
- L-Alaninamide,N2-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-arginylglycyl-L-valyl-L-valyl-L-asparaginyl-L-alanyl-L-seryl-L-seryl-L-arginyl-L-leucyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-
- (FLUOROGENIC HUMAN CMV PROTEASE SUBSTRATE)
- CMV Protease FRET Substrate I,[DABCYL-Arg-Gly-Val-Val-Asn-Ala-Ser-Ser-Arg-Leu-Ala-EDANS]
- Fluorogenic Human CMV Protease Substrate
- L-Alaninamide,N2-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-arginylglycyl-L-valyl-L-va...
- L-Alaninamide,N2-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-arginylglycyl-L-valyl-L-valyl-L-asparaginyl-L-alanyl-L-se
- CMV PROTEASE FRET SUBSTRATE I
- DABCYL-ARG-GLY-VAL-VAL-ASN-ALA-SER-SER-ARG-LEU-ALA-EDANS
- 163265-38-1
- N2-[4-[2-[4-(Dimethylamino)phenyl]diazenyl]benzoyl]-L-arginylglycyl-L-valyl-L-valyl-L-asparaginyl-L-alanyl-L-seryl-L-seryl-L-arginyl-L-leucyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-alaninamide
- DTXSID001043879
- CS-0656369
- Dabcyl-RGVVNASSRLA-Edans
- HY-P4777
- PD070406
-
- Renchi: InChI=1S/C73H109N23O18S/c1-38(2)33-52(66(106)84-41(7)61(101)80-32-31-79-49-17-11-16-48-47(49)15-12-20-56(48)115(112,113)114)88-65(105)51(19-14-30-82-73(77)78)87-68(108)55(37-98)91-69(109)54(36-97)90-62(102)42(8)85-67(107)53(34-57(74)99)89-70(110)60(40(5)6)93-71(111)59(39(3)4)92-58(100)35-83-64(104)50(18-13-29-81-72(75)76)86-63(103)43-21-23-44(24-22-43)94-95-45-25-27-46(28-26-45)96(9)10/h11-12,15-17,20-28,38-42,50-55,59-60,79,97-98H,13-14,18-19,29-37H2,1-10H3,(H2,74,99)(H,80,101)(H,83,104)(H,84,106)(H,85,107)(H,86,103)(H,87,108)(H,88,105)(H,89,110)(H,90,102)(H,91,109)(H,92,100)(H,93,111)(H4,75,76,81)(H4,77,78,82)(H,112,113,114)/b95-94+/t41-,42-,50-,51-,52-,53-,54-,55-,59-,60-/m0/s1
- Clave inchi: AJDKLTODLUQZKG-VKWMYMIESA-N
- Sonrisas: CC(C[C@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](NC(CNC([C@@H](NC(C1=CC=C(/N=N/C2=CC=C(N(C)C)C=C2)C=C1)=O)CCCNC(N)=N)=O)=O)C(C)C)=O)C(C)C)=O)CC(N)=O)=O)C)=O)CO)=O)CO)=O)CCCNC(N)=N)=O)C(N[C@H](C(NCCNC3=CC=CC4=C3C=CC=C4S(=O)(O)=O)=O)C)=O)C
Atributos calculados
- Calidad precisa: 1627.80000
- Masa isotópica única: 1627.80416489g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 23
- Recuento de receptores de enlace de hidrógeno: 41
- Recuento de átomos pesados: 115
- Cuenta de enlace giratorio: 61
- Complejidad: 3420
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 10
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: -0.4
- Superficie del Polo topológico: 659Ų
Propiedades experimentales
- PSA: 659.29000
- Logp: 6.08520
L-Alaninamide,N2-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-arginylglycyl-L-valyl-L-valyl-L-asparaginyl-L-alanyl-L-seryl-L-seryl-L-arginyl-L-leucyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]- Literatura relevante
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
Related Articles
-
La intersección entre química orgánica y biomedicina ha generado compuestos innovadores con potencia……Jun 27, 2025
-
Desarrollo de Nuevos Inhibidores de Quinasas para Terapia Oncológica Dirigida: Avances en Biomedicin……Jun 27, 2025
-
Análisis de Propiedades Químicas del p-Dithiane-2,5-diol en la Síntesis de Compuestos FarmacológicosDesarrollo de Inhibidores de Tirosina Quinasa para el Tratamiento del Cáncer La biomedicina química ……Jun 19, 2025
-
Introducción y Relevancia en la Biomedicina Química La búsqueda de compuestos innovadores en química……Jun 19, 2025
-
Introducción a los Inhibidores de Tirosina Quinasa en Oncología Los inhibidores de tirosina quinasa ……Jun 24, 2025
163265-38-1 (L-Alaninamide,N2-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-arginylglycyl-L-valyl-L-valyl-L-asparaginyl-L-alanyl-L-seryl-L-seryl-L-arginyl-L-leucyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-) Productos relacionados
- 1396718-04-9(1-(2,5-difluorophenyl)methanesulfonyl-4-(thiophen-2-yl)piperidine)
- 1806722-33-7(Ethyl 2-(aminomethyl)-3-hydroxy-6-(trifluoromethoxy)pyridine-4-acetate)
- 2137628-40-9(5-(2,6-dichlorophenyl)-1,2-oxazol-3-ylmethanethiol)
- 2137999-25-6(4-(Bromomethyl)-2-methyl-1-propylbenzene)
- 1268977-79-2(methyl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanoate)
- 1415741-96-6(7-Fluoro-3-methoxy-1H-indazole)
- 922130-82-3(2-(2-fluorophenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide)
- 313406-02-9(2,5-dichloro-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide)
- 2138806-14-9(Tert-butyl 3-(4-bromobut-3-en-1-yl)azetidine-1-carboxylate)
- 1690939-75-3(2-(4-bromothiophen-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid)
Proveedores recomendados
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos

pengshengyue
Miembros de la medalla de oro
Proveedor de China
Lote

Shanghai Jinhuan Chemical CO., LTD.
Miembros de la medalla de oro
Proveedor de China
Lote

Jiangsu Xinsu New Materials Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
